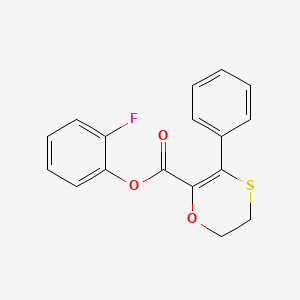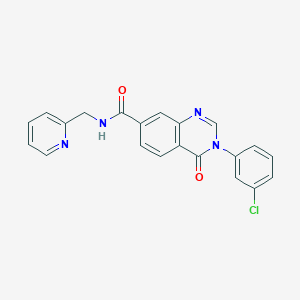
N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenethyl group and an indazole moiety suggests that this compound may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorophenethyl group, and the construction of the pyrrolidinecarboxamide moiety. Common synthetic routes may include:
Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Fluorophenethyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Construction of Pyrrolidinecarboxamide Moiety: This can be done through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Exploring its use in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” would likely involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The indazole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The fluorophenethyl group may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(3-methylphenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(3-bromophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is unique due to the presence of the fluorophenethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective and selective compared to its analogs.
特性
分子式 |
C20H19FN4O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[2-(3-fluorophenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c21-15-5-3-4-13(10-15)8-9-22-20(27)14-11-18(26)25(12-14)19-16-6-1-2-7-17(16)23-24-19/h1-7,10,14H,8-9,11-12H2,(H,22,27)(H,23,24) |
InChIキー |
UYRLTVVHCUVNDM-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12174040.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B12174043.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12174045.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12174061.png)
![3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174063.png)
![4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide](/img/structure/B12174069.png)
![N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12174072.png)


![4-(1,3-benzothiazol-2-yl)-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174091.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
![2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12174099.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12174101.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)
